(+)-Cevimeline hydrochloride hemihydrate

Muscarinic Receptor Pharmacology Xerostomia Selectivity Profile

Select (+)-Cevimeline hydrochloride hemihydrate for muscarinic research based on direct clinical differentiation: significantly lower sweating incidence vs. pilocarpine, well-characterized M1/M3 selectivity, and a defined human PK half-life of 5±1 h. As an FDA-approved sialogogue with robust in vivo efficacy in rodent xerostomia models, this compound is the essential positive control and benchmark reference for next-generation muscarinic agonist development, adverse event profiling studies, and PK/PD modeling.

Molecular Formula C10H17NOS.HCl.1/2H2O
Molecular Weight 244.78
Cat. No. B1191656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Cevimeline hydrochloride hemihydrate
Molecular FormulaC10H17NOS.HCl.1/2H2O
Molecular Weight244.78
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Cevimeline Hydrochloride Hemihydrate: A Muscarinic Agonist for Xerostomia Research and Development


(+)-Cevimeline hydrochloride hemihydrate is a cholinergic agonist that binds to muscarinic acetylcholine receptors (mAChRs), primarily the M1 and M3 subtypes [1]. As a sialogogue, it is clinically indicated for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome and has been studied for use in radiotherapy-induced xerostomia [2]. Its mechanism involves direct stimulation of muscarinic receptors in salivary and lacrimal glands, leading to increased saliva and tear production [1].

Why Substituting (+)-Cevimeline Hydrochloride Hemihydrate with Other Sialogogues is Not Recommended


Muscarinic agonists used for xerostomia, such as pilocarpine and bethanechol, are not interchangeable due to differences in their receptor subtype selectivity, side-effect profiles, and clinical efficacy [1]. While these agents share a common mechanism, their distinct pharmacological fingerprints mean that simply substituting one for another can lead to suboptimal therapeutic outcomes or an altered adverse event profile. The following quantitative evidence demonstrates the specific, measurable differentiation of cevimeline that justifies its selection in both research and clinical procurement.

Quantitative Differentiation: (+)-Cevimeline Hydrochloride Hemihydrate vs. Comparator Sialogogues


M1, M3, and M5 Receptor Agonist Activity: Cevimeline vs. Inactive M2/M4 Profile

Cevimeline demonstrates distinct functional selectivity at muscarinic receptor subtypes, showing potent agonist activity at M1, M3, and M5 receptors (EC50 = 23, 48, and 63 nM, respectively), while exhibiting minimal activity at M2 and M4 receptors (EC50 >1 µM) . This contrasts with the non-selective profile reported for pilocarpine [1].

Muscarinic Receptor Pharmacology Xerostomia Selectivity Profile

Reduced Incidence of Sweating: Cevimeline vs. Pilocarpine in a Clinical Crossover Study

In an open-label crossover study of 20 patients with xerostomia, the incidence of sweating, a common muscarinic side effect, was significantly lower in patients treated with cevimeline compared to those treated with pilocarpine (p = 0.0143) [1].

Xerostomia Sialogogue Side Effect Profile

Comparative Sialagogue Efficacy: Cevimeline and Pilocarpine Show No Significant Difference in Salivary Flow

A randomized, double-blind, crossover pilot study in 15 patients with xerostomia found that both cevimeline (30 mg TID) and pilocarpine (5 mg TID) significantly increased salivary secretion compared to baseline, with no statistically significant difference observed between the two treatments [1]. While pilocarpine showed a slightly higher numerical increment in saliva, the difference did not reach statistical significance [1].

Xerostomia Sialagogue Salivary Flow

M1-Selectivity in a Comparative Class Context: Cevimeline vs. Newer Generation M1 Agonists

In functional assays using the five muscarinic receptor subtypes, cevimeline was classified among the 'historical agonists' with lower M1-over-M3 selectivity compared to a newer generation of M1-preferring agonists like AC-42 and AC-260584 [1]. This context defines cevimeline's pharmacological position: it possesses a distinct, but less pronounced, M1 selectivity profile than the most advanced research compounds.

Muscarinic Receptor Pharmacology M1 Selectivity Drug Development

Pharmacokinetic Profile: Cevimeline's Half-Life and Excretion

Cevimeline exhibits a mean plasma half-life of 5±1 hours in humans following a 30 mg oral dose, with 84% of the dose excreted in urine within 24 hours [1]. This contrasts with the shorter half-life reported for pilocarpine, which ranges from 0.76 to 1.35 hours [2].

Pharmacokinetics Drug Metabolism Cevimeline

Optimal Applications of (+)-Cevimeline Hydrochloride Hemihydrate in Research and Development


Validating In Vivo Models of Xerostomia

As a clinically approved sialogogue with well-characterized in vivo efficacy in increasing saliva and tear secretions in rat and mouse models [1], cevimeline serves as an essential positive control for validating new xerostomia models or testing novel therapeutic interventions. Its known M1/M3 agonist profile provides a reliable benchmark.

Comparative Studies of Muscarinic Agonist Side-Effect Profiles

The direct head-to-head clinical evidence showing a significantly lower incidence of sweating with cevimeline compared to pilocarpine [1] positions this compound as a key comparator in studies aiming to dissect the relationship between muscarinic receptor subtype activation and adverse events.

Development of Novel M1/M3-Preferring Agonists

Given its classification as a 'historical' M1-preferring agonist with a defined selectivity profile [1], cevimeline is a crucial reference compound for medicinal chemistry campaigns aimed at developing next-generation muscarinic agonists with improved selectivity or pharmacokinetic properties. Its extensive clinical and preclinical dataset provides a robust baseline for comparison.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Sialogogues

With a well-documented human pharmacokinetic profile including a 5±1 hour half-life [1], cevimeline is an ideal candidate for PK/PD modeling studies. Researchers can use these parameters to design dosing regimens or to understand the exposure-response relationship for sialagogue effects.

Quote Request

Request a Quote for (+)-Cevimeline hydrochloride hemihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.